N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
Description
N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone is a synthetic organic compound characterized by a cinnamoyl backbone modified with acetoxy groups at the 3- and 4-positions, linked via an amide bond to a 2-pyrrolidone ring. The structure confers unique physicochemical properties, including intermediate polarity due to the aromatic cinnamoyl group and ester functionalities. Its reactivity and solubility profile (e.g., in polar aprotic solvents) may make it suitable as a chemical intermediate or bioactive agent .
Properties
CAS No. |
110882-08-1 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+ |
InChI Key |
FQDBNRXUMKKJMP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Synonyms |
3,4-DACP N-(3,4-diacetoxycinnamoyl)-2-pyrrolidone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like petroleum ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone and related pyrrolidone derivatives:
Key Observations :
- Alkyl Chain vs. Aromatic Backbone: The alkyl derivatives (e.g., N-(n-octyl)-2-pyrrolidone) are non-polar solvents suited for hydrophobic systems, whereas the cinnamoyl derivative’s aromaticity and ester groups suggest compatibility with polar matrices or bioactive targeting.
- Toxicity and Exposure : Alkyl pyrrolidones are classified as low-risk inert ingredients in pesticides due to minimal bioaccumulation and exposure pathways (e.g., food, drinking water) . In contrast, the diacetoxycinnamoyl variant’s ester groups may introduce hydrolytic metabolites (e.g., cinnamic acid derivatives), necessitating further toxicological evaluation.
Toxicity and Regulatory Considerations
- Alkyl Pyrrolidones: EPA exemptions (40 CFR 180.1130) are based on low acute toxicity (oral LD50 > 2,000 mg/kg in rats) and negligible residential/dietary exposure. No cumulative risks or infant-specific sensitivities were identified .
- Further studies on dermal absorption and mutagenicity are warranted.
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